molecular formula C7H5BrN4S2 B13189458 4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13189458
M. Wt: 289.2 g/mol
InChI Key: BRYOPXVPTSJFFI-UHFFFAOYSA-N
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Description

4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromothiophene moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiourea under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromothiophene moiety can be reduced to the corresponding thiophene derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the amino group, while electrophiles like halogens can react with the bromine atom.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazine ring can engage in hydrogen bonding or π-π stacking interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol: Contains a methyl group instead of bromine.

    4-Amino-6-(3-nitrothiophen-2-yl)-1,3,5-triazine-2-thiol: Substituted with a nitro group instead of bromine.

Uniqueness

4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for the development of novel bioactive molecules .

Properties

Molecular Formula

C7H5BrN4S2

Molecular Weight

289.2 g/mol

IUPAC Name

2-amino-6-(3-bromothiophen-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5BrN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

BRYOPXVPTSJFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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